molecular formula C17H13FN2O B2855620 1-{3-[(6-Fluoroquinolin-4-yl)amino]phenyl}ethanone CAS No. 1018164-17-4

1-{3-[(6-Fluoroquinolin-4-yl)amino]phenyl}ethanone

Cat. No.: B2855620
CAS No.: 1018164-17-4
M. Wt: 280.302
InChI Key: NJTVXGCGCNYQQC-UHFFFAOYSA-N
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Description

1-{3-[(6-Fluoroquinolin-4-yl)amino]phenyl}ethanone is a fluorinated quinoline derivative characterized by a ketone group (ethanone) attached to a phenyl ring, which is further substituted with a 6-fluoroquinolin-4-ylamino moiety. This compound has garnered attention in medicinal chemistry due to the quinoline scaffold's established role in targeting diverse biological pathways, including antimicrobial, anticancer, and antimalarial activities .

Properties

IUPAC Name

1-[3-[(6-fluoroquinolin-4-yl)amino]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O/c1-11(21)12-3-2-4-14(9-12)20-17-7-8-19-16-6-5-13(18)10-15(16)17/h2-10H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTVXGCGCNYQQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC2=C3C=C(C=CC3=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{3-[(6-Fluoroquinolin-4-yl)amino]phenyl}ethanone typically involves multiple steps, including the formation of the quinoline ring and subsequent functionalization. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules .

Chemical Reactions Analysis

1-{3-[(6-Fluoroquinolin-4-yl)amino]phenyl}ethanone undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted position, where nucleophiles such as amines or thiols replace the fluorine atom.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and mild reducing agents for reduction. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .

Scientific Research Applications

1-{3-[(6-Fluoroquinolin-4-yl)amino]phenyl}ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and other biochemical processes.

    Medicine: Due to its potential biological activity, it is investigated for its use in developing new drugs, particularly those targeting bacterial and viral infections.

    Industry: The compound’s unique properties make it valuable in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{3-[(6-Fluoroquinolin-4-yl)amino]phenyl}ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the quinoline ring enhances the compound’s ability to bind to these targets, leading to inhibition or modulation of their activity. This interaction can disrupt essential biological pathways, making the compound effective against certain diseases .

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₁₇H₁₃FN₂O
  • Molecular Weight : 280.3 g/mol
  • Structural Features: Fluorine substitution at position 6 of the quinoline ring enhances electronegativity and bioavailability. The ethanone group provides a reactive site for further functionalization, such as condensation or nucleophilic substitution reactions .

Structural Analogues with Halogen Substitutions

Table 1: Halogen-Substituted Quinoline Derivatives
Compound Name Substituent (Quinoline) Phenyl Substituent Molecular Weight Key Activity Reference
1-{3-[(6-Fluoroquinolin-4-yl)amino]phenyl}ethanone 6-Fluoro 3-Amino phenyl ethanone 280.3 Antimicrobial lead
1-(3-((7-Chloroquinolin-4-yl)amino)phenyl)ethanone 7-Chloro 3-Amino phenyl ethanone 296.7 Antitubercular
1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone 6-Chloro, 2-hydroxy 4-Phenyl ethanone 297.7 Fungicidal

Key Observations :

  • Fluorine substitution (as in the target compound) improves metabolic stability compared to chlorine analogs, which exhibit higher molecular weights and varied bioactivity profiles.
  • The presence of hydroxyl groups (e.g., 2-hydroxy in the 6-chloro analog) enhances solubility but may reduce membrane permeability .

Functional Group Variations

Table 2: Derivatives with Modified Functional Groups
Compound Name Core Structure Functional Group Biological Activity Reference
This compound Quinoline-ethanone Ketone Broad-spectrum potential
Ethyl 4-((6-fluoroquinolin-4-yl)amino)benzoate Quinoline-benzoate Ester Reduced activity vs. ketone
1-(4-(quinolin-8-ylamino)phenyl)ethanone Quinoline-ethanone 8-Amino substitution Antibacterial

Key Observations :

  • The ethanone group in the target compound allows for Claisen-Schmidt condensations to form chalcones, enhancing structural diversity for activity optimization .
  • Ester derivatives (e.g., ethyl benzoate) show diminished activity due to reduced electrophilicity compared to ketones .
Table 3: Activity Profiles of Selected Compounds
Compound Name Target Pathogens/Applications ED₅₀/IC₅₀ Reference
This compound Mycobacterium tuberculosis Under investigation
1-(3-(4-Hydroxy-3-methoxybenzylideneamino)phenyl)ethanone Fusarium oxysporum 8 μg/mL
1-(4-(quinolin-8-ylamino)phenyl)ethanone Staphylococcus aureus 12.5 μg/mL

Key Observations :

  • The target compound’s fluorinated structure is hypothesized to improve penetration into bacterial cell walls, though specific activity data remain under investigation .
  • Schiff base derivatives (e.g., benzylideneamino analogs) exhibit potent fungicidal activity, with ED₅₀ values comparable to commercial fungicides like Bavistin .

Biological Activity

1-{3-[(6-Fluoroquinolin-4-yl)amino]phenyl}ethanone is a synthetic organic compound with the molecular formula C17H13FN2O. It features a quinoline ring system, which is known for its diverse biological activities, particularly in medicinal chemistry. The presence of a fluorine atom enhances its biological activity, making it a subject of interest in drug discovery and development.

  • IUPAC Name : 1-[3-[(6-fluoroquinolin-4-yl)amino]phenyl]ethanone
  • Molecular Weight : 284.30 g/mol
  • InChI : InChI=1S/C17H13FN2O/c1-11(21)12-3-2-4-14(9-12)20-17-7-8-19-16-6-5-13(18)10-15(16)17/h2-10H,1H3,(H,19,20)

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The fluorine atom in the quinoline ring enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. This interaction can disrupt essential biological pathways, making the compound effective against certain diseases.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

Antimicrobial Activity

The compound has shown potential as an antimicrobial agent. Studies indicate that it can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The mechanism involves interference with bacterial DNA gyrase, a target for many quinolone derivatives.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for its ability to inhibit cancer cell proliferation in vitro and has demonstrated cytotoxic effects on several cancer cell lines. The compound's mechanism may involve apoptosis induction and cell cycle arrest.

Enzyme Inhibition

The compound is also being investigated for its role as an enzyme inhibitor. Its structural characteristics allow it to act on specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
FluoroquinolonesFluoroquinolonesAntibacterial
Quinoline DerivativesQuinoline DerivativesVarying activities

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis and Characterization : The synthesis typically involves methods like Suzuki–Miyaura coupling reactions, which allow for efficient formation of carbon-carbon bonds under mild conditions.
  • In Vitro Studies : In vitro assays have shown that the compound inhibits bacterial growth effectively, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
  • Cytotoxicity Assays : In cancer research, cytotoxicity assays demonstrated that treatment with this compound resulted in significant cell death in various cancer cell lines, suggesting its potential as an anticancer agent .

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